molecular formula C12H13NO3 B7992837 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile

Cat. No.: B7992837
M. Wt: 219.24 g/mol
InChI Key: RRHZCYISJQUJSV-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a dioxolane ring attached to an ethoxy group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-(1,3-dioxolan-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is largely dependent on its chemical structure. The dioxolane ring can participate in various chemical reactions, acting as a protecting group or a reactive intermediate. The benzonitrile moiety can interact with biological targets, potentially influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)benzonitrile
  • 4-(2-(1,3-Dioxolan-2-yl)ethoxy)benzaldehyde
  • 4-(2-(1,3-Dioxolan-2-yl)ethoxy)benzoic acid

Uniqueness

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is unique due to the combination of the dioxolane ring and the benzonitrile moietyThe presence of the ethoxy linker further enhances its versatility in chemical synthesis and potential biological interactions .

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c13-9-10-1-3-11(4-2-10)14-6-5-12-15-7-8-16-12/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHZCYISJQUJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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